2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate: is a halogenated aromatic compound with the molecular formula C8H2BrClF3NS and a molecular weight of 316.53 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired isothiocyanate product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thiourea or thiocarbamate derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Scientific Research Applications
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:
Proteomics: Used as a reagent for labeling and identifying proteins.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.
Material Science: Utilized in the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows it to form covalent bonds with various biomolecules, leading to the formation of stable thiourea or thiocarbamate linkages . These interactions can modify the function of proteins and other biomolecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloro-4-(trifluoromethyl)aniline: A precursor in the synthesis of the isothiocyanate derivative.
4-Amino-3-bromo-5-chlorobenzotrifluoride: Another halogenated aromatic compound with similar reactivity.
2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate is unique due to its combination of halogen atoms and the trifluoromethyl group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C8H2BrClF3NS |
---|---|
Molecular Weight |
316.53 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrClF3NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
InChI Key |
QELJPSVIUGXLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=S)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.